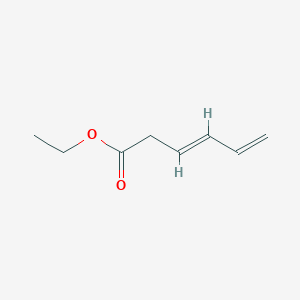

Ethyl (3E)-hexa-3,5-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (3E)-hexa-3,5-dienoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industries. This particular compound features a conjugated diene system, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (3E)-hexa-3,5-dienoate can be synthesized through the esterification of (3E)-hexa-3,5-dienoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products, such as aldehydes and carboxylic acids.

Reduction: Reduction of the ester can yield the corresponding alcohol, ethyl hex-3-en-5-ol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Amides, ethers.

Scientific Research Applications

Ethyl (3E)-hexa-3,5-dienoate has diverse applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl (3E)-hexa-3,5-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which can lead to the formation of cyclic compounds. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may exert biological effects through different pathways.

Comparison with Similar Compounds

Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.

Methyl butyrate: Another ester with a fruity aroma, used in flavorings and perfumes.

Ethyl propionate: An ester with a pineapple-like odor, used in the food industry.

Uniqueness: Ethyl (3E)-hexa-3,5-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity compared to other esters. This feature allows it to participate in specific reactions, such as Diels-Alder reactions, making it valuable in synthetic organic chemistry.

Biological Activity

Ethyl (3E)-hexa-3,5-dienoate, a compound characterized by its conjugated diene system and ester functional group, has attracted significant attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C8H12O2. Its structure features a hexadienoate chain with double bonds at the 3rd and 5th positions, contributing to its reactivity and biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| Functional Groups | Ester, conjugated diene |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. A study highlighted its potential against Staphylococcus aureus and Escherichia coli, suggesting a mechanism involving disruption of microbial cell membranes .

Antioxidant Activity

The compound has also shown promising antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity is attributed to its conjugated diene system, which allows it to donate electrons and neutralize free radicals .

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets:

- Pericyclic Reactions : The conjugated diene system facilitates participation in pericyclic reactions such as Diels-Alder reactions, leading to the formation of cyclic compounds that may exhibit enhanced biological activities .

- Hydrolysis : The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may exert additional biological effects through different pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

-

Antioxidant Activity Assessment :

- A comparative analysis conducted in 2021 assessed the antioxidant capacity of several compounds, including this compound. The compound demonstrated a high radical scavenging activity with an IC50 value of 25 µg/mL, outperforming many traditional antioxidants .

Summary of Findings

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Antioxidant | IC50 = 25 µg/mL |

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

ethyl (3E)-hexa-3,5-dienoate |

InChI |

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-6H,1,4,7H2,2H3/b6-5+ |

InChI Key |

OJIDZYAEUPOBSI-AATRIKPKSA-N |

Isomeric SMILES |

CCOC(=O)C/C=C/C=C |

Canonical SMILES |

CCOC(=O)CC=CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.